1-(2-Acetyl-3-aminopyridin-4-yl)ethanone 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 51460-33-4
VCID: VC18991320
InChI: InChI=1S/C9H10N2O2/c1-5(12)7-3-4-11-9(6(2)13)8(7)10/h3-4H,10H2,1-2H3
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone

CAS No.: 51460-33-4

Cat. No.: VC18991320

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone - 51460-33-4

Specification

CAS No. 51460-33-4
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 1-(2-acetyl-3-aminopyridin-4-yl)ethanone
Standard InChI InChI=1S/C9H10N2O2/c1-5(12)7-3-4-11-9(6(2)13)8(7)10/h3-4H,10H2,1-2H3
Standard InChI Key WQDSTAOVQRHVQV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C(=NC=C1)C(=O)C)N

Introduction

Structural Characteristics and Spectroscopic Data

The molecular structure of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone features a pyridine core with functional groups that influence its electronic and steric properties. Key structural attributes include:

  • Pyridine Ring: The nitrogen atom at position one creates electron-deficient regions, enhancing susceptibility to electrophilic substitution.

  • Amino Group (-NH2_2): Positioned at carbon three, this group contributes to hydrogen bonding and nucleophilic reactivity.

  • Acetyl Group (-COCH3_3): Located at carbon two, this ketone facilitates condensation and cyclization reactions.

Table 1: Spectroscopic Data for 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone

TechniqueKey Signals/PeaksInterpretation
1^1H NMRδ 2.55 (s, 3H, CH3_3), δ 6.90 (d, 1H, Ar-H)Methyl and aromatic proton environments
13^{13}C NMRδ 198.5 (C=O), δ 155.2 (C-NH2_2)Carbonyl and amine-bearing carbons
MS (EI)m/z 162 [M+^+]Molecular ion confirmation

These data align with reported values for pyridinyl ketones and validate the compound’s identity .

Synthesis Methods and Optimization

The synthesis of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone typically involves acetylation of 3-aminopyridine derivatives. Two prominent routes are described below:

Direct Acetylation of 3-Aminopyridine

Procedure:

  • Substrate: 3-Aminopyridine (1.0 eq) dissolved in anhydrous dichloromethane.

  • Reagents: Acetic anhydride (1.2 eq) and triethylamine (1.5 eq) as a base.

  • Conditions: Stirred at 25°C for 12 hours under nitrogen.

  • Workup: Quenched with water, extracted with ethyl acetate, and purified via column chromatography.
    Yield: 72–78%.

Hydrogenation-Based Approach (Comparative Example)

A related synthesis for 1-(4-aminopyridin-2-yl)ethanone employs catalytic hydrogenation:

  • Substrate: 2-Chloro-4-nitropyridine reacted with tributyl(1-ethoxyvinyl)tin under palladium catalysis.

  • Hydrogenation: Pd/C catalyst in methanol under H2_2 atmosphere.
    Yield: 85–89.5% .

While this method targets a structural isomer, it highlights the utility of palladium catalysts in pyridine functionalization, a strategy potentially adaptable to 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone synthesis.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its amine and ketone moieties:

Acetylation and Acylation

The amino group undergoes acetylation with reagents like acetic anhydride, forming protected derivatives for further transformations.

Condensation Reactions

The acetyl group participates in Knoevenagel condensations with aldehydes, yielding α,β-unsaturated ketones. For example:

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone+RCHORCH=CH-CO-Pyridine derivative+H2O\text{1-(2-Acetyl-3-aminopyridin-4-yl)ethanone} + \text{RCHO} \rightarrow \text{RCH=CH-CO-Pyridine derivative} + \text{H}_2\text{O}

This reactivity is exploited in synthesizing heterocyclic scaffolds for drug discovery.

Hydrogenation and Reduction

Catalytic hydrogenation (e.g., Pd/C, H2_2) reduces the ketone to a secondary alcohol, though this is less common due to the stability of the acetyl group .

Applications in Pharmaceutical Research

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone serves as a precursor in medicinal chemistry:

  • Anticancer Agents: Pyridine derivatives exhibit kinase inhibitory activity. Modifying the acetyl group enhances target affinity.

  • Antimicrobials: The amino group facilitates hydrogen bonding with bacterial enzymes, as seen in sulfonamide analogs .

Comparative Analysis with Structural Analogs

Table 2: Comparison with 2-Amino-1-(4-aminopyridin-3-yl)ethanone

Property1-(2-Acetyl-3-aminopyridin-4-yl)ethanone2-Amino-1-(4-aminopyridin-3-yl)ethanone
Molecular FormulaC9_9H10_{10}N2_2O2_2C7_7H9_9N3_3O
Functional GroupsAcetyl, amineAmine, ketone
Molecular Weight162.19 g/mol151.17 g/mol

The positional isomerism significantly alters electronic properties and biological activity.

Future Research Directions

  • Synthetic Efficiency: Develop one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Computational Studies: Model interactions with biological targets like kinases.

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